molecular formula C5H4F3N3 B1530515 5-(Trifluoromethyl)pyridazin-3-amine CAS No. 1211591-88-6

5-(Trifluoromethyl)pyridazin-3-amine

Cat. No. B1530515
M. Wt: 163.1 g/mol
InChI Key: NMHGKWPZNCTIHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08592425B2

Procedure details

3-Chloro-5-(trifluoromethyl)pyridazine (28.0 g, 153 mmol) was dissolved in ammonia in isopropanol (200 mL, 400 mmol, 2.0 M) and heated at 80° C. in a pressure vessel for 3 days. The reaction was cooled to room temperature and concentrated under reduced pressure to take the isopropanol off. The residue was purified by flash chromatography to afford the title compound as an off white solid, 1H NMR (500 MHz, CDCl3) δ 8.83 (s, 1H); 6.91 (s, 1H); 5.00 (s, 2H, br). LRMS (APCI) calc'd for (CsH4F3N3) [M+H]+, 164.1. found 164.1.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.C(O)(C)C.[NH3:16]>>[F:9][C:8]([F:11])([F:10])[C:6]1[CH:7]=[C:2]([NH2:16])[N:3]=[N:4][CH:5]=1

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
ClC=1N=NC=C(C1)C(F)(F)F
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(N=NC1)N)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.